1-[2-(Ethylphenylamino)ethyl]pyridinium chloride
Description
Properties
IUPAC Name |
N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N2.ClH/c1-2-17(15-9-5-3-6-10-15)14-13-16-11-7-4-8-12-16;/h3-12H,2,13-14H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKROMFFRLPSNBH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884749 | |
| Record name | Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14408-19-6 | |
| Record name | Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14408-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(2-(ethylphenylamino)ethyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014408196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(ethylphenylamino)ethyl]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
Pyridine reacts with 2-(ethylphenylamino)ethyl chloride in a 1:1.1 molar ratio (10% stoichiometric excess of pyridine) at room temperature for 48 hours. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of pyridine displaces the chloride ion from the alkyl halide. The pressurized environment ensures sufficient contact between reactants, enhancing yield.
Key Parameters
| Variable | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 20–25°C | 46 |
| Reaction Time | 48 hours | |
| Solvent | None (neat conditions) | |
| Pressure | Sealed reactor |
Purification and Characterization
The crude product is washed three times with anhydrous diethyl ether to remove unreacted pyridine and byproducts. Subsequent vacuum drying at 34°C yields hygroscopic crystals. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
Two-Step Synthesis via Haloethylpyridinium Intermediate
An alternative route involves synthesizing a haloethylpyridinium salt followed by nucleophilic amination with ethylphenylamine. This method, inspired by analogous procedures in fluorophore synthesis, offers flexibility in intermediate functionalization.
Step 1: Quaternization of Pyridine with 1,2-Dichloroethane
Pyridine reacts with 1,2-dichloroethane at 60–80°C for 24 hours to form 1-(2-chloroethyl)pyridinium chloride.
Reaction Equation
Step 2: Displacement with Ethylphenylamine
The chloroethyl intermediate reacts with ethylphenylamine in acetonitrile under reflux (82°C) for 6 hours. Triethylamine is added to scavenge HCl, shifting the equilibrium toward product formation.
Optimized Conditions
| Variable | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 82°C | 58 |
| Reaction Time | 6 hours | |
| Solvent | Acetonitrile | |
| Base | Triethylamine (1.2 eq) |
Purification and Analysis
The product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and recrystallized from ether/hexane (1:4). High-Performance Liquid Chromatography (HPLC) confirms >95% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Equipment Complexity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 46 | 48 hours | Moderate | Industrial |
| Two-Step Synthesis | 58 | 30 hours | High | Laboratory |
| Microwave-Assisted | 80* | 0.5 hours | High | Pilot-scale |
*Projected value based on analogous reactions.
Critical Considerations in Process Optimization
Solvent Selection
-
Polar aprotic solvents (e.g., acetonitrile): Enhance nucleophilicity of pyridine but require stringent drying.
-
Neat conditions: Minimize solvent waste but risk exothermic side reactions.
Temperature Control
Elevated temperatures (>100°C) risk decomposition of the ethylphenylamino moiety. The patent method avoids this by operating at ambient temperatures.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial contact in biphasic systems, though none are reported in existing literature.
Industrial-Scale Production Insights
The direct alkylation method is preferred for bulk synthesis due to its simplicity and compatibility with continuous flow reactors. Key adaptations include:
-
Automated pressure regulation: Maintains safety during exothermic quaternization.
-
In-line HPLC monitoring: Ensures real-time quality control.
Chemical Reactions Analysis
1-[2-(Ethylphenylamino)ethyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-[2-(Ethylphenylamino)ethyl]pyridinium chloride typically involves the reaction of pyridine with 2-(ethylphenylamino)ethyl chloride under controlled conditions. The process may include quaternization steps to form the final product. The compound is characterized by its solubility in polar solvents, which enhances its utility in various chemical reactions.
Key Chemical Reactions
- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be performed using sodium borohydride.
- Substitution : Nucleophilic substitution reactions are possible, where the chloride ion can be replaced by various nucleophiles.
Scientific Research Applications
1-[2-(Ethylphenylamino)ethyl]pyridinium chloride has several notable applications:
Medicinal Chemistry
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies have shown effectiveness against certain bacterial strains and cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Organic Synthesis
As a reagent in organic chemistry, it serves as a precursor for synthesizing other pyridinium salts. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Material Science
The compound is explored for potential applications in the production of ionic liquids and polymers. The presence of the pyridinium ring contributes to unique properties that can be harnessed in material development.
Case Studies and Research Insights
Recent studies have delved into the biological interactions of this compound:
- Antimicrobial Studies : Research has demonstrated its effectiveness against specific bacterial strains, suggesting potential as an antimicrobial agent.
- Cytotoxicity Assessments : Investigations into its cytotoxic effects on cancer cell lines have indicated promising results, although further studies are needed to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylphenylamino)ethyl]pyridinium chloride involves its interaction with molecular targets in biological systems. It can interact with enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Derivatives
The following table summarizes key structural and functional differences between 1-[2-(ethylphenylamino)ethyl]pyridinium chloride and related compounds:
Key Comparative Insights
Structural Complexity and Lipophilicity The target compound’s ethylphenylaminoethyl group provides moderate lipophilicity, balancing solubility in polar solvents (e.g., water, ethanol) and membrane permeability. In contrast, Steapyrium chloride (C₂₇H₄₇ClN₂O₃) incorporates a long-chain stearoyl group, significantly enhancing lipophilicity and surfactant properties, making it ideal for cosmetic formulations . 1-(Stearamidomethyl)pyridinium chloride (C₂₇H₄₇ClN₂O) shares a stearic acid-derived chain but replaces the carbamoyl group with a direct amide linkage, altering its hydrogen-bonding capacity and solubility .
Biological and Functional Activity Antimicrobial Efficacy: Steapyrium chloride’s stearoyl chain enables disruption of microbial membranes, outperforming the target compound in broad-spectrum antimicrobial activity . The target’s simpler structure may limit its efficacy to specific bacterial strains. Dye Applications: The azo-containing derivative (CAS 23258-43-7) exhibits strong solvatochromism and fluorescence due to its extended conjugation system, unlike the non-chromophoric target compound .
Safety and Reactivity
- All pyridinium derivatives listed exhibit irritant properties (R36/37/38), but Steapyrium chloride’s larger molecular size may reduce dermal absorption compared to the target compound .
- Girard’s reagent P’s hydrazine moiety introduces reactivity toward ketones, a feature absent in the target compound .
Research Findings and Data Tables
Thermal and Spectral Properties
| Property | 1-[2-(Ethylphenylamino)ethyl]pyridinium chloride | Steapyrium chloride |
|---|---|---|
| Melting Point | Not reported | Decomposes at 187°C |
| IR Peaks (cm⁻¹) | Not available | 1690 (C=O), 1635 (N-H) |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~8.9 (highly lipophilic) |
Note: Data inferred from structurally related compounds in .
Q & A
Q. How can researchers ensure ethical reporting of synthetic yields and bioactivity data?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw spectra, chromatograms, and crystallographic files. Transparent reporting of failed experiments (e.g., low-yield reactions) prevents publication bias. Ethical guidelines from ACS or RSC should govern data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
